

# Application Notes and Protocols: Measuring Hyaluronidase Activity Using a Turbidimetric Assay

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Hyaluronidase**

Cat. No.: **B3051955**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction and Principle

**Hyaluronidases** are a class of enzymes that primarily degrade hyaluronic acid (HA), a major component of the extracellular matrix.<sup>[1][2]</sup> The activity of **hyaluronidase** is crucial in various physiological and pathological processes, including tissue remodeling, inflammation, and the spread of toxins and pathogens.<sup>[1][2]</sup> Consequently, the accurate measurement of **hyaluronidase** activity is essential for research, clinical diagnostics, and the development of therapeutic agents.

The turbidimetric assay is a simple, rapid, and sensitive method for determining **hyaluronidase** activity.<sup>[1][2]</sup> The principle of this assay is based on the ability of hyaluronic acid to form a turbid suspension when mixed with an acidic albumin solution.<sup>[3]</sup> **Hyaluronidase** cleaves HA into smaller fragments, which do not precipitate with the acidic albumin solution. Therefore, the enzymatic activity of **hyaluronidase** is directly proportional to the reduction in turbidity of the reaction mixture.<sup>[4]</sup> The turbidity is typically measured as the absorbance or percent transmittance at a specific wavelength, commonly 600 nm.<sup>[4][5]</sup>

## Materials and Reagents

Equipment:

- Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm[1][2]  
[5]
- Water bath or incubator set to 37°C[1][2][5]
- Cuvettes or 96-well microplate[1][2]
- Pipettes and tips
- Vortex mixer
- Timer[1][2]

**Reagents:**

- **Hyaluronidase** (standard of known concentration and samples)
- Hyaluronic acid (HA), sodium salt
- Bovine Serum Albumin (BSA), Fraction V[3]
- Sodium Phosphate Monobasic (NaH<sub>2</sub>PO<sub>4</sub>)[5]
- Sodium Phosphate Dibasic (Na<sub>2</sub>HPO<sub>4</sub>)[5]
- Sodium Chloride (NaCl)[5]
- Sodium Acetate[5]
- Acetic Acid[5]
- Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)
- Ultrapure water ( $\geq 18 \text{ M}\Omega \times \text{cm}$  resistivity)[5]

## Experimental Protocols

This section provides a detailed protocol for the turbidimetric assay of **hyaluronidase** activity.

### 3.1. Reagent Preparation

- Phosphate Buffer (300 mM Sodium Phosphate, pH 5.35 at 37°C): Prepare by making a 1:16.7 dilution of a 5.0 M Sodium Phosphate Monobasic solution in ultrapure water. Adjust the pH to 5.35 at 37°C using 1 M NaOH or 1 M HCl.[5]
- Enzyme Diluent (Phosphate Buffer with NaCl): 0.1 M Sodium Phosphate buffer, pH 5.3, containing 0.15 M Sodium Chloride.[3]
- Hyaluronic Acid (HA) Solution (0.3 mg/mL): Dissolve 0.3 mg of hyaluronic acid per mL of Phosphate Buffer. To aid dissolution, heat the solution to 90–95°C with constant stirring for 15–30 minutes. Do not boil. After the HA has completely dissolved, allow the solution to cool to 37°C in a water bath and adjust the final volume with ultrapure water.[5][6]
- Acidic Albumin Solution: Dissolve 2.5 grams of BSA in 250 mL of 0.5 M sodium acetate buffer (pH 4.2). Adjust the pH to 3.0 with 2 N HCl and heat at 93°C for 30 minutes. After cooling, bring the final volume to 1000 mL with 0.5 M sodium acetate buffer, pH 4.2.[3]
- **Hyaluronidase** Standard Solutions: Prepare a stock solution of **hyaluronidase** at 1,000 units/mL in cold Enzyme Diluent. Immediately before use, dilute the stock solution with cold Enzyme Diluent to create a working solution of approximately 6 units/mL and a series of standards (e.g., 0, 3.5, 7, 14 U/mL).[4][5]

### 3.2. Assay Procedure

- Reaction Setup: Pipette the reagents into suitable containers (e.g., microcentrifuge tubes or wells of a microplate) as described in the table below. It is recommended to stagger the addition of the enzyme to each tube by at least 30 seconds to ensure accurate incubation timing.[5]
- Pre-incubation: Equilibrate the reaction mixtures to 37°C for 10 minutes.[5]
- Enzyme Reaction: Initiate the reaction by adding the **hyaluronidase** standard or sample to the respective tubes/wells.

- Incubation: Mix immediately by swirling or gentle vortexing and incubate at 37°C for a precise duration, for example, 45 minutes.[5]
- Termination and Turbidity Development: After the incubation period, transfer 0.5 mL of each reaction mixture into a cuvette containing 2.5 mL of the Acidic Albumin Solution. Mix immediately by inversion.[5]
- Turbidity Stabilization: Allow the cuvettes to stand at room temperature for exactly 10 minutes for the turbidity to develop and stabilize.[5]
- Measurement: Measure the percentage of transmittance (%T) or absorbance at 600 nm using a spectrophotometer.[5] Zero the instrument against a blank solution.

Table 1: Example Pipetting Scheme for **Hyaluronidase** Assay

| Reagent                                 | Test (mL) | Blank (mL) |
|-----------------------------------------|-----------|------------|
| Hyaluronic Acid Solution                | 1.0       | 1.0        |
| Phosphate Buffer                        | 0.0       | 1.0        |
| Equilibrate to 37°C for 10 minutes      |           |            |
| Enzyme Solution                         | 1.0       | 0.0        |
| Incubate at 37°C for exactly 45 minutes |           |            |

This table is based on a protocol from Sigma-Aldrich and may need to be adjusted based on specific experimental requirements.[5]

## Data Presentation and Analysis

### 4.1. Standard Curve

To quantify the **hyaluronidase** activity in unknown samples, a standard curve should be generated using a series of **hyaluronidase** standards with known concentrations. Plot the absorbance or the change in absorbance at 600 nm against the corresponding **hyaluronidase**

concentrations. The resulting linear regression can be used to determine the enzyme activity in the unknown samples.[\[1\]](#)

Table 2: Typical Data for a **Hyaluronidase** Standard Curve

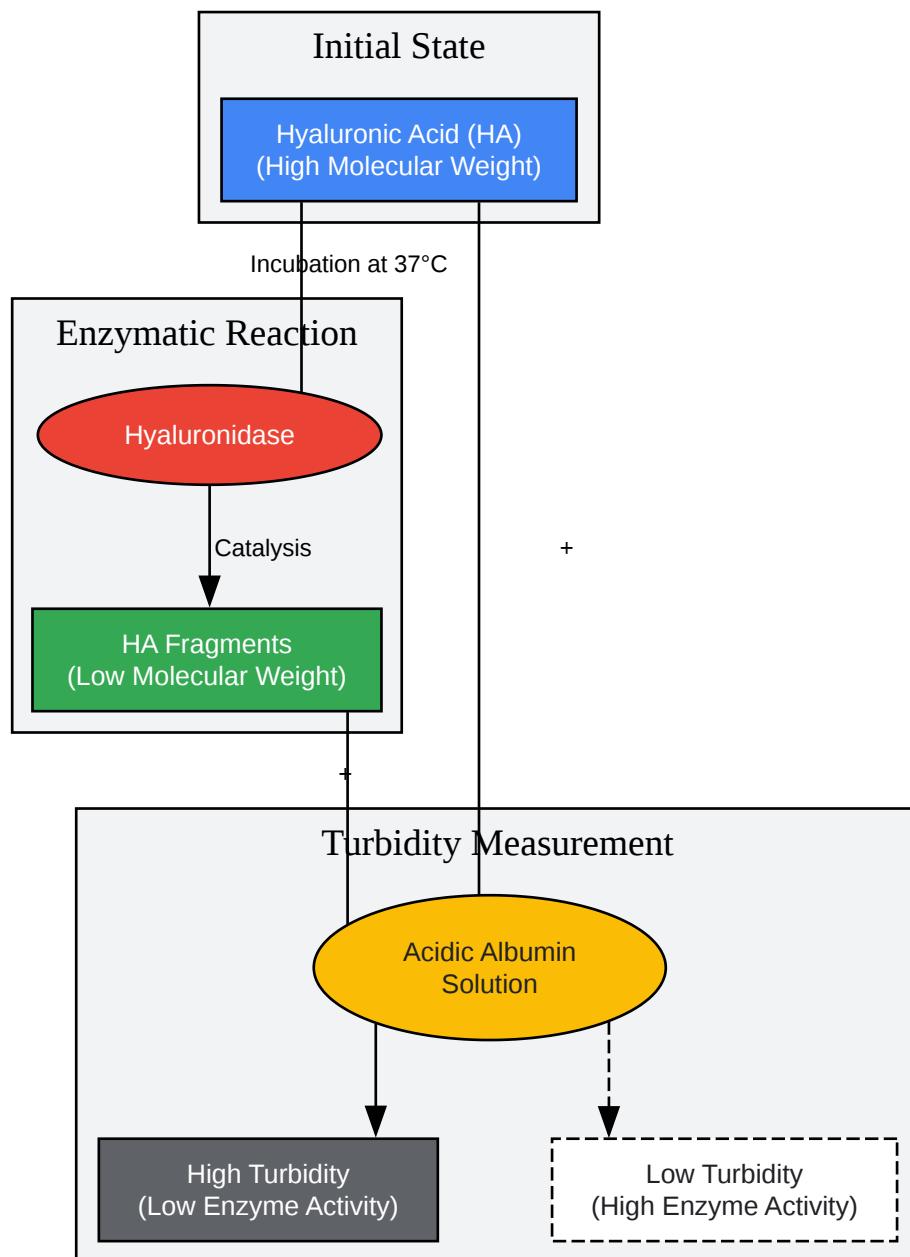
| Hyaluronidase Standard (U/mL) | Absorbance at 600 nm (Mean) |
|-------------------------------|-----------------------------|
| 0                             | 0.229                       |
| 3.5                           | 0.221                       |
| 7                             | 0.119                       |
| 14                            | 0.038                       |

This data is representative and sourced from a commercially available assay kit. Actual results may vary.[\[4\]](#)

#### 4.2. Calculation of Enzyme Activity

The activity of the **hyaluronidase** is inversely proportional to the final turbidity. The activity can be expressed in various units, with one common definition being the amount of enzyme that causes a change in absorbance of 0.330 per minute at pH 5.35 and 37°C.[\[5\]](#)

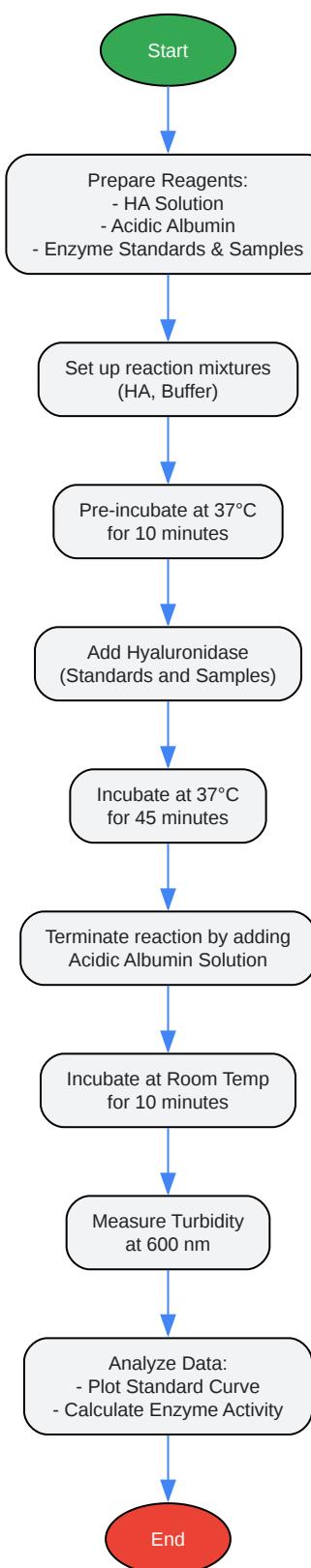
The calculation for enzyme activity in units/mL can be performed using the following formula:


$$\text{Units/mL enzyme} = (\Delta A_{600} \text{ of Blank} - \Delta A_{600} \text{ of Test}) * \text{Total Volume} / (0.330 * \text{Incubation Time} * \text{Enzyme Volume})$$

Where:

- $\Delta A_{600}$  is the change in absorbance at 600 nm.
- Total Volume is the final volume of the reaction mixture.
- Incubation Time is in minutes.
- Enzyme Volume is the volume of the enzyme solution added.

## Visualizations


Diagram 1: Principle of the Turbidimetric **Hyaluronidase** Assay



[Click to download full resolution via product page](#)

Caption: Principle of the turbidimetric **hyaluronidase** assay.

Diagram 2: Experimental Workflow for Turbidimetric **Hyaluronidase** Assay

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the turbidimetric assay.

## Advantages and Limitations

### Advantages:

- Simplicity and Speed: The assay is relatively easy to perform and requires minimal specialized equipment.[1][2]
- Sensitivity: It is a highly sensitive method capable of detecting low levels of **hyaluronidase** activity.[1][2]
- Cost-Effective: Compared to other methods, turbidimetric assays are generally less expensive.[1]
- High-Throughput Potential: The assay can be adapted for use in microplates, making it suitable for high-throughput screening applications.[1]

### Limitations:

- Interference: Substances that scatter light, such as proteins and lipids, can interfere with the assay.[1]
- Lack of Specificity Information: This method provides a measure of overall **hyaluronidase** activity but does not offer information on the specific types of glycosidic linkages being cleaved.[1]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [sga.profnet.org.br](http://sga.profnet.org.br) [sga.profnet.org.br]
- 2. [reclaim.cdh.ucla.edu](http://reclaim.cdh.ucla.edu) [reclaim.cdh.ucla.edu]
- 3. Hyaluronidase - Assay | Worthington Biochemical [[worthington-biochem.com](http://worthington-biochem.com)]
- 4. [biopioneer.com.tw](http://biopioneer.com.tw) [biopioneer.com.tw]

- 5. 透明质酸酶的酶法测定 (3.2.1.35) [sigmaaldrich.com]
- 6. Enzymatic Assay of Hyaluronidase (3.2.1.35) [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Measuring Hyaluronidase Activity Using a Turbidimetric Assay]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3051955#measuring-hyaluronidase-activity-using-a-turbidimetric-assay>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)